Cas no 73088-11-6 (2-(2-Chloro-4-nitrophenyl)acetic Acid)

2-(2-Chloro-4-nitrophenyl)acetic Acid is a chlorinated nitrophenyl derivative of acetic acid, primarily utilized as a key intermediate in organic synthesis and pharmaceutical research. Its distinct structural features, including the chloro and nitro substituents on the phenyl ring, make it valuable for constructing complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals. The compound exhibits high reactivity, enabling efficient functionalization under controlled conditions. Its crystalline form ensures stability and ease of handling in laboratory settings. Due to its precise molecular architecture, it is often employed in cross-coupling reactions and as a precursor for further derivatization, supporting advancements in medicinal and materials chemistry.
2-(2-Chloro-4-nitrophenyl)acetic Acid structure
73088-11-6 structure
Product Name:2-(2-Chloro-4-nitrophenyl)acetic Acid
CAS No:73088-11-6
MF:C8H6ClNO4
MW:215.590541362762
MDL:MFCD11036396
CID:2083775
PubChem ID:12510588
Update Time:2025-05-21

2-(2-Chloro-4-nitrophenyl)acetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Chloro-4-nitrophenyl)acetic Acid
    • (2-chloro-4-nitrophenyl)acetic acid
    • (2-Chloro-4-nitro-phenyl)-acetic acid
    • MDL: MFCD11036396
    • Inchi: 1S/C8H6ClNO4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12)
    • InChI Key: BYVVWINDBFSBQK-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1CC(=O)O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 214.99900
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 83.12000
  • LogP: 2.39850

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2-(2-Chloro-4-nitrophenyl)acetic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:73088-11-6)2-(2-Chloro-4-nitrophenyl)acetic Acid
Order Number:A918317
Stock Status:in Stock
Quantity:25g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:05
Price ($):929.0/266.0
Email:sales@amadischem.com

Additional information on 2-(2-Chloro-4-nitrophenyl)acetic Acid

Comprehensive Overview of 2-(2-Chloro-4-nitrophenyl)acetic Acid (CAS No. 73088-11-6)

2-(2-Chloro-4-nitrophenyl)acetic Acid (CAS No. 73088-11-6) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. Its molecular structure, featuring a chloro and nitro substituent on the phenyl ring, makes it a valuable intermediate in synthesizing bioactive molecules. Researchers often explore its applications in drug discovery, enzyme inhibition studies, and crop protection formulations. The compound's unique properties align with current trends in green chemistry and sustainable synthesis, addressing growing demand for eco-friendly chemical processes.

The growing interest in nitrophenyl derivatives like 2-(2-Chloro-4-nitrophenyl)acetic Acid stems from their versatility in medicinal chemistry. Recent studies highlight its potential as a building block for non-steroidal anti-inflammatory drugs (NSAIDs) analogs, coinciding with searches for "novel pain relief compounds" in scientific databases. Its electron-withdrawing groups enhance reactivity in cross-coupling reactions, a hot topic in catalysis research. Laboratories frequently inquire about its storage conditions, solubility profiles, and HPLC purification methods, reflecting practical concerns in synthetic workflows.

Analytical characterization of CAS 73088-11-6 typically involves advanced techniques such as NMR spectroscopy and mass spectrometry, with particular attention to the acetic acid moiety's proton signals. The compound's melting point (reported between 145-148°C) and chromatographic behavior are frequently documented in chemical patents, especially those related to herbicide development. This connects to trending searches about "precision agriculture chemicals" and "degradable agro-intermediates."

In material science, derivatives of 2-(2-Chloro-4-nitrophenyl)acetic Acid show promise for designing organic semiconductors, responding to the surge in "flexible electronics materials" queries. The nitro group's redox activity facilitates applications in electrochemical sensors, a field gaining traction with wearable health monitor developments. Safety data sheets emphasize proper laboratory handling procedures, though it doesn't fall under restricted categories, making it accessible for academic and industrial R&D.

The synthesis route for 73088-11-6 often involves nitration of chlorophenyl precursors followed by carboxylation, with recent optimization focusing on atom economy – a key metric in process chemistry. This aligns with industry searches for "cost-effective chiral intermediates" and "scalable aromatic functionalization." Patent analysis reveals its use in photoactive compounds, particularly for UV-curable coatings, addressing market needs for energy-efficient polymerization technologies.

Quality control protocols for 2-(2-Chloro-4-nitrophenyl)acetic Acid typically specify ≤0.5% impurity content by HPLC, meeting pharmaceutical-grade standards. Its pKa value (approximately 3.8) influences formulation strategies, particularly in prodrug design – a trending topic in bioconjugation chemistry. The compound's stability under refrigeration and compatibility with common organic solvents make it practical for diverse experimental setups.

Emerging applications include its role as a precursor for fluorescent tags in bioimaging probes, connecting to searches about "small-molecule diagnostics." The chloro-nitro substitution pattern enables selective nucleophilic aromatic substitution, valuable for creating heterocyclic scaffolds prevalent in kinase inhibitors. These aspects position CAS 73088-11-6 as a multifaceted tool in modern structure-activity relationship studies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:73088-11-6)2-(2-Chloro-4-nitrophenyl)acetic Acid
A918317
Purity:99%/99%
Quantity:25g/5g
Price ($):929.0/266.0
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